molecular formula C12H13NO2 B13673985 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid

Cat. No.: B13673985
M. Wt: 203.24 g/mol
InChI Key: WIEVCFZWIXDISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement where a cyclopropane ring is fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted isoquinoline, the cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated compounds, nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinoline compounds .

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-6’-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for derivatization. Its spirocyclic structure also provides a rigid framework that can enhance binding specificity in biological systems .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)8-1-2-9-6-13-7-12(3-4-12)10(9)5-8/h1-2,5,13H,3-4,6-7H2,(H,14,15)

InChI Key

WIEVCFZWIXDISY-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2C=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.